REACTION_CXSMILES
|
[CH:1]1([C:6](Cl)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.C1(C(O)=O)CCCC1.S(Cl)(Cl)=O.[S:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.Cl[Sn](Cl)(Cl)Cl>C(Cl)Cl>[CH:1]1([C:6]([C:22]2[S:21][CH:25]=[CH:24][CH:23]=2)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(=O)Cl
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
120 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
13.4 mL
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
SnCl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1 N HCl
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with three portions of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with satd aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C(=O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |